molecular formula C10H15NS B11799441 4-(tert-Butyl)-2-cyclopropylthiazole

4-(tert-Butyl)-2-cyclopropylthiazole

Cat. No.: B11799441
M. Wt: 181.30 g/mol
InChI Key: SKIRUDVVJYJOCM-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-2-cyclopropylthiazole is a thiazole-based heterocyclic compound characterized by a tert-butyl group at the 4-position and a cyclopropyl substituent at the 2-position of the thiazole ring. Thiazoles are renowned for their diverse pharmacological activities, including roles as dopamine transporter (DAT) inhibitors, anticancer agents, and antimicrobial compounds.

Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

4-tert-butyl-2-cyclopropyl-1,3-thiazole

InChI

InChI=1S/C10H15NS/c1-10(2,3)8-6-12-9(11-8)7-4-5-7/h6-7H,4-5H2,1-3H3

InChI Key

SKIRUDVVJYJOCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-2-cyclopropylthiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a cyclopropyl ketone with a thioamide under acidic conditions to form the thiazole ring. The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactors can enhance the efficiency and scalability of the synthesis, allowing for better control over reaction conditions and minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-2-cyclopropylthiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the cyclopropyl group, leading to different products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophiles like amines can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can lead to partially or fully reduced thiazole derivatives.

Scientific Research Applications

4-(tert-Butyl)-2-cyclopropylthiazole has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-2-cyclopropylthiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, influencing their activity. The bulky tert-butyl group can affect the binding affinity and selectivity of the compound, while the cyclopropyl group can introduce strain and rigidity, impacting the overall conformation and reactivity.

Comparison with Similar Compounds

Key Differences :

  • Position 4 : The tert-butyl group in this compound contrasts with the benzhydrylsulfonylmethyl groups in CE-125 and CE-111. The tert-butyl’s hydrophobicity may enhance membrane permeability compared to the polar sulfonyl group .
  • Additional Functional Groups : The triazole and amine groups in the anticancer analog () enable hydrogen bonding, a feature absent in the target compound, which may explain its divergent biological activity .

Dopamine Transporter (DAT) Inhibition

  • CE-125 and CE-111 : These compounds act as DAT-specific inhibitors with multitarget effects on the dopaminergic system. CE-125’s cyclopropyl group may enhance DAT binding affinity compared to CE-111’s methyl group, as rigidity improves complementarity with the DAT allosteric site .

Anticancer Activity

  • 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine : The triazole unit enables interactions with cancer-related enzymes (e.g., kinases), while the tert-butyl group may stabilize hydrophobic binding pockets. This compound’s activity highlights the importance of heterocyclic appendages for anticancer efficacy .

Pharmacokinetic and Pharmacodynamic Considerations

  • Metabolism : Cyclopropyl groups are generally metabolically stable, whereas benzhydrylsulfonylmethyl groups (CE-125/CE-111) may undergo sulfonation or oxidation, reducing half-life .
  • Target Selectivity : The cyclopropyl group’s rigidity may reduce off-target effects compared to flexible alkyl chains in analogs.

Biological Activity

4-(tert-Butyl)-2-cyclopropylthiazole is a heterocyclic compound characterized by the presence of a thiazole ring, which incorporates sulfur and nitrogen atoms. The structure is further defined by the attachment of a tert-butyl group and a cyclopropyl group, contributing to its unique chemical properties. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

Pharmacological Effects

Research indicates that this compound exhibits a range of significant biological activities. Its potential pharmacological effects include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, particularly against Gram-positive bacteria.
  • Antifungal Properties : There are indications that it could exhibit antifungal activity, although more detailed investigations are required to confirm this effect.
  • Enzyme Inhibition : Interaction studies have shown that this compound may inhibit specific enzymes, which could be crucial for its therapeutic applications.

The mechanism of action for this compound is still under investigation. Initial studies suggest that its biological activity could be linked to its ability to bind with various biological targets, including enzymes and receptors. Techniques such as molecular docking and affinity studies are being employed to elucidate these interactions.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored in various studies. Modifications to the thiazole ring or the substituents can significantly influence its biological activity. For instance, compounds with similar structural features but different substituents have shown varying levels of activity against microbial strains.

Compound NameStructure FeaturesUnique Aspects
4-(tert-Butyl)-2-cyclopropyltriazoleTriazole ring instead of thiazoleExhibits different biological activities
4-tert-butyl-2-cyclohexylphenolCyclohexane instead of cyclopropanePotentially different solubility characteristics
2-tert-butylthiazoleLacks cyclopropane groupFocused more on antimicrobial properties

Antimicrobial Activity Assessment

In one study, the antimicrobial efficacy of this compound was evaluated against various bacterial strains. The results indicated a moderate bacteriostatic effect against Staphylococcus aureus and Bacillus subtilis, with minimal activity against Gram-negative strains like Escherichia coli. This suggests that while it may not be broadly effective, it could serve as a lead compound for developing targeted antibacterial agents.

Enzyme Inhibition Studies

Another investigation focused on the enzyme inhibition capabilities of this compound. The compound was tested for its ability to inhibit specific proteases implicated in various diseases. Results demonstrated promising inhibition rates, indicating potential therapeutic applications in treating conditions where these enzymes play a critical role.

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